molecular formula C25H27FN2O B12718434 4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine CAS No. 2585-85-5

4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine

Cat. No.: B12718434
CAS No.: 2585-85-5
M. Wt: 390.5 g/mol
InChI Key: DVVYZZBEWZMGCX-LYBHJNIJSA-N
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Description

4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine is a complex organic compound with a unique structure that includes a pyridine ring, a fluorostyryl group, and a diethylaminoethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(beta-(p-(2-(Diethylamino)ethoxy)phenyl)-o-fluorostyryl)pyridine is unique due to its specific structural features, such as the presence of a fluorostyryl group and a pyridine ring. These features may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2585-85-5

Molecular Formula

C25H27FN2O

Molecular Weight

390.5 g/mol

IUPAC Name

N,N-diethyl-2-[4-[(E)-2-(2-fluorophenyl)-1-pyridin-4-ylethenyl]phenoxy]ethanamine

InChI

InChI=1S/C25H27FN2O/c1-3-28(4-2)17-18-29-23-11-9-20(10-12-23)24(21-13-15-27-16-14-21)19-22-7-5-6-8-25(22)26/h5-16,19H,3-4,17-18H2,1-2H3/b24-19+

InChI Key

DVVYZZBEWZMGCX-LYBHJNIJSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2F)/C3=CC=NC=C3

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2F)C3=CC=NC=C3

Origin of Product

United States

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